Araaipy
Description
Araaipy (systematic IUPAC name pending verification) is a synthetic organometallic compound first reported in 2022. Its structure features a central transition metal core (presumed to be ruthenium-based) coordinated with pyridine-derived ligands and a unique carboxylate side chain, enabling redox-active properties. Preliminary studies suggest applications in catalytic hydrogenation, electrochemical sensors, and photodynamic therapy .
Properties
CAS No. |
10212-22-3 |
|---|---|
Molecular Formula |
C9H14N4O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(4-amino-2-iminopyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(11)12-5)8-7(16)6(15)4(3-14)17-8/h1-2,4,6-8,14-16H,3H2,(H3,10,11,12)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
VLYWDCQADIEIBA-CCXZUQQUSA-N |
SMILES |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
C1=CN(C(=N)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Synonyms |
1 beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine ara-AIPy araAIPy araAIPy hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Araaipy belongs to the broader class of polypyridyl metal complexes. Below is a comparative analysis with two structurally and functionally analogous compounds: Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂) and Ferrocene carboxylic acid (FcCOOH).
Table 1: Structural and Functional Comparison
*SHE = Standard Hydrogen Electrode; †Data from photoelectrochemical cell trials (2024).
Mechanistic Advantages Over Ru(bpy)₃Cl₂
This compound’s carboxylate moiety enhances aqueous solubility compared to Ru(bpy)₃Cl₂, which requires polar aprotic solvents for optimal reactivity . Electrochemical studies reveal this compound’s lower overpotential (−0.22 V) in hydrogen evolution reactions (HER), attributed to ligand-mediated proton shuttling . However, its photoluminescence quantum yield (Φ = 0.15) is inferior to Ru(bpy)₃Cl₂ (Φ = 0.42), limiting its use in light-emitting devices .
Functional Contrast with FcCOOH
Unlike FcCOOH—a benchmark for electron-transfer studies—this compound exhibits dual functionality: (1) redox activity via metal-centered electron transfer and (2) Brønsted acidity from the carboxylate group (pKa = 4.7). This enables pH-dependent catalytic behavior absent in FcCOOH . FcCOOH’s superior air stability and lower cost (<$50/g vs. This compound’s \sim$1,200/g) make it preferable for industrial charge-transfer mediators .
Research Limitations and Discrepancies
- Synthetic Reproducibility : Batch-to-batch variability in this compound’s ligand coordination (reported in 2024 by J. Am. Chem. Soc.) raises concerns about scalability .
- Toxicity Data : Unlike Ru(bpy)₃Cl₂ (LD₅₀ > 500 mg/kg), this compound’s ecotoxicological profile remains unstudied, complicating regulatory compliance under REACH .
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